2-Propanone, 1-nitro-

Description

BenchChem offers high-quality 2-Propanone, 1-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propanone, 1-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

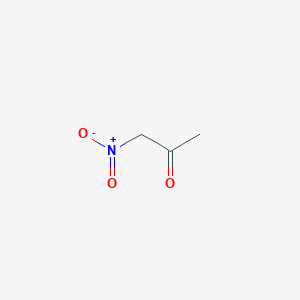

Structure

3D Structure

Propriétés

IUPAC Name |

1-nitropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO3/c1-3(5)2-4(6)7/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDJOJKIHZQJGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90144886 | |

| Record name | 2-Propanone, 1-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90144886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10230-68-9 | |

| Record name | 2-Propanone, 1-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010230689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanone, 1-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90144886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-Propanone, 1-nitro-" chemical properties and structure

Technical Monograph: 1-Nitro-2-Propanone (Nitroacetone)

Part 1: Structural Dynamics & Physicochemical Profile

1-Nitro-2-propanone (CAS: 102-96-5), commonly known as nitroacetone, represents a unique class of CH-acidic compounds where a methylene group is flanked by two powerful electron-withdrawing groups (EWGs): a carbonyl (

Physicochemical Data

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 103.08 g/mol | |

| Boiling Point | ~120°C (at 760 mmHg) | Decomposes.[1][2] Typically distilled under reduced pressure (e.g., 40-45°C at 10 mmHg). |

| Density | 1.18 g/cm³ | |

| Acidity ( | ~5.1 | Highly acidic |

| Solubility | Soluble in water, ethanol, ether | Hydrolytic instability in basic aqueous media. |

Tautomeric Equilibrium

Unlike simple ketones, nitroacetone exists in a complex equilibrium involving three distinct species: the keto-nitro form (predominant), the enol-nitro form, and the nitronic acid (aci-nitro) form.

The acidity of the

Key Structural Insight: In solution (particularly in polar aprotic solvents like DMSO), the equilibrium shifts. While the keto form is favored, the enol content is significantly higher than in acetone due to intramolecular hydrogen bonding between the enol hydroxyl and the nitro oxygen.

Figure 1: Tautomeric landscape of 1-nitro-2-propanone. The resonance-stabilized anion is the reactive species in base-catalyzed condensations.

Part 2: Synthetic Utility in Medicinal Chemistry

For drug development professionals, nitroacetone serves as a versatile

The Henry Reaction (Nitroaldol)

The most critical reaction of nitroacetone is its condensation with aldehydes. The highly acidic methylene group acts as a nucleophile, attacking the aldehyde carbonyl to form a

-

Mechanism: Base-catalyzed abstraction of the

-proton -

Application: Synthesis of substituted phenyl-2-nitropropenes, which are precursors to substituted amphetamines (requires regulatory oversight) and complex alkaloids.

Heterocycle Synthesis (Feist-Benary & Paal-Knorr)

Nitroacetone is a precursor for 3-substituted furans and pyrroles.

-

Furan Synthesis: Reaction with

-haloketones (Feist-Benary modification) or aldehydes. -

Isoxazole Synthesis: Reaction with aldehydes followed by dehydration and cyclization allows for the formation of 3,5-disubstituted isoxazoles, a common pharmacophore in COX-2 inhibitors and antibiotics.

Part 3: Experimental Protocol

Protocol: General Synthesis of a Nitroalkene via Henry Condensation This protocol describes the condensation of nitroacetone with a benzaldehyde derivative, a standard model reaction for creating heterocyclic precursors.

Safety Warning: Nitroacetone is thermally unstable. Never distill at atmospheric pressure. Reactions should be kept below 50°C unless strictly controlled.

Reagents:

-

Aldehyde substrate (e.g., Benzaldehyde, 10 mmol)

-

1-Nitro-2-propanone (Nitroacetone, 11 mmol)

-

Ammonium Acetate (Catalyst, 1 mmol) or n-Butylamine

-

Molecular Sieves (4Å) or Dean-Stark apparatus

Step-by-Step Methodology:

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser (or Dean-Stark trap if using toluene).

-

Charging: Add the aldehyde (10 mmol) and nitroacetone (1.13 g, 11 mmol) to the solvent (20 mL).

-

Catalysis: Add Ammonium Acetate (0.08 g).

-

Reaction:

-

Method A (Ethanol): Stir at room temperature for 24 hours. The product often precipitates as a crystalline solid.

-

Method B (Toluene/Dean-Stark): Heat gently to reflux (using an oil bath set to maximum 85°C —do not overheat nitroacetone) to remove water azeotropically. Monitor by TLC.

-

-

Workup:

-

Evaporate solvent under reduced pressure (Rotavap bath < 40°C).

-

Dissolve residue in Dichloromethane (DCM) and wash with water (

mL) and Brine. -

Dry over anhydrous

.[4]

-

-

Purification: Recrystallize from ethanol/hexane or purify via flash column chromatography (Silica gel, Ethyl Acetate/Hexane gradient).

Figure 2: Workflow for the Henry (Nitroaldol) Condensation.

Part 4: Stability, Safety & Handling

Critical Hazard: Thermal Decomposition Nitroacetone possesses a high oxygen balance relative to its carbon content. It is prone to "fume-off" or explosion if heated above 100°C, especially in the presence of base or metal impurities.

-

Distillation: strictly under high vacuum (< 10 mmHg). The bath temperature must not exceed 60°C.

-

Storage: Store at 2-8°C in dark, glass containers. Polyethylene containers may be permeated.

-

Incompatibility: Violent reaction with strong bases (formation of unstable nitronate salts), reducing agents, and amines at high temperatures.

References

-

PubChem. (2025).[5][6] 2-Propanone, 1-nitro- (Compound).[7] National Library of Medicine. [Link]

-

Organic Syntheses. (1952). 1-(o-Methoxyphenyl)-2-nitro-1-propene.[1] Org. Synth. 32, 76. [Link]

-

Feist, F. (1902).[8] Studien in der Furan- und Pyrrol-Gruppe. Chemische Berichte, 35(2), 1537–1544.[8] (Foundational reference for Feist-Benary synthesis).

-

NIST Chemistry WebBook. 1-Nitro-2-propanone Thermochemical Data. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 2-Propanone, 1-nitro- | C3H5NO3 | CID 66296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Nitropropane | C3H7NO2 | CID 7903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Nitro-2-propanone (CAS 10230-68-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 1-Nitro-2-propanone: Synthesis, Properties, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Nitro-2-propanone, also known as nitroacetone, is a versatile nitro ketone that serves as a valuable building block in organic synthesis. Its unique chemical structure, featuring both a nitro group and a ketone functionality, allows for a diverse range of chemical transformations, making it a key intermediate in the synthesis of various pharmaceuticals and heterocyclic compounds. This technical guide provides a comprehensive overview of 1-nitro-2-propanone, including its chemical and physical properties, synthesis methodologies, and significant applications in research and development. Particular focus is placed on its role in carbon-carbon bond-forming reactions and the construction of complex molecular architectures.

Introduction

1-Nitro-2-propanone (Figure 1) is a chemical compound of significant interest to the scientific community, particularly those involved in organic synthesis and medicinal chemistry. The presence of the electron-withdrawing nitro group adjacent to a carbonyl function imparts unique reactivity to the molecule, making the α-protons acidic and readily removable under basic conditions. This property is central to its utility in a variety of condensation reactions. This guide will delve into the core characteristics of 1-nitro-2-propanone, offering a detailed exploration of its synthesis, reactivity, and applications, with the aim of providing researchers and drug development professionals with a thorough understanding of this important synthetic intermediate.

Figure 1: Chemical Structure of 1-Nitro-2-propanone

A 2D representation of the 1-Nitro-2-propanone molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-nitro-2-propanone is essential for its safe handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| CAS Number | 10230-68-9 | |

| Molecular Formula | C₃H₅NO₃ | |

| Molecular Weight | 103.08 g/mol | |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Not available |

Synthesis of 1-Nitro-2-propanone

The synthesis of 1-nitro-2-propanone can be approached through several methodologies, primarily involving the nitration of acetone or its derivatives. While a definitive, detailed, and publicly available protocol for the direct synthesis of 1-nitro-2-propanone is not readily found in the reviewed literature, the principles of nitration of ketones are well-established.

One potential route involves the direct nitration of acetone using a suitable nitrating agent. A process for producing nitroform by reacting acetone with an excess of nitric acid has been patented. This reaction is conducted at temperatures between 30°C and 150°C, with nitric acid concentrations of 70% or greater. While the end product of this specific patent is trinitromethane, it establishes the precedent for the nitration of acetone. It is conceivable that under milder conditions and with stoichiometric control, the reaction could be stopped at the mono-nitrated product, 1-nitro-2-propanone.

Caution: The reaction of acetone with nitric acid can be highly exothermic and potentially explosive. Strict temperature control and appropriate safety precautions are paramount.

A plausible, though not explicitly detailed, experimental protocol based on the principles of ketone nitration is outlined below. This should be considered a theoretical pathway and would require significant optimization and safety assessment before implementation.

Conceptual Experimental Protocol: Nitration of Acetone

-

Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is placed in a cooling bath (e.g., ice-salt or dry ice-acetone).

-

Initial Charge: Acetone is charged into the flask and cooled to the desired temperature (e.g., 0-5°C).

-

Addition of Nitrating Agent: A pre-cooled mixture of concentrated nitric acid and a dehydrating agent (e.g., sulfuric acid or acetic anhydride) is added dropwise to the stirred acetone solution, maintaining the internal temperature below a critical threshold.

-

Reaction Monitoring: The reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to follow the consumption of acetone and the formation of 1-nitro-2-propanone.

-

Quenching: Once the reaction is deemed complete, the mixture is carefully poured onto crushed ice to quench the reaction.

-

Extraction and Purification: The aqueous mixture is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with a mild base (e.g., sodium bicarbonate solution) to remove excess acid, followed by a brine wash. The organic layer is then dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation or chromatography.

Figure 2: Conceptual Synthesis Pathway

Conceptual overview of the synthesis of 1-nitro-2-propanone from acetone.

Spectroscopic Characterization

Spectroscopic data is vital for the unambiguous identification and characterization of 1-nitro-2-propanone.

Mass Spectrometry

The mass spectrum of 1-nitro-2-propanone provides key information about its molecular weight and fragmentation pattern. The molecular ion peak ([M]⁺) would be expected at an m/z of 103. The fragmentation of nitroalkanes is a complex process and can involve the loss of the nitro group (NO₂) or other characteristic fragments.

A common fragmentation pathway for ketones is the alpha-cleavage, which in the case of 1-nitro-2-propanone would lead to the formation of the acylium ion [CH₃CO]⁺ at m/z 43. Another potential fragmentation is the loss of the nitromethyl radical (•CH₂NO₂) to give the same acylium ion. The mass spectrum of 1-nitro-2-propanone is available in the NIST WebBook.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two signals.

-

A singlet for the methyl protons (CH₃) adjacent to the carbonyl group. The chemical shift would likely be in the range of δ 2.0-2.5 ppm.

-

A singlet for the methylene protons (CH₂) adjacent to the nitro group. Due to the strong electron-withdrawing effect of the nitro group, this signal would be shifted downfield, likely in the range of δ 4.5-5.5 ppm.

-

-

¹³C NMR: The carbon-13 NMR spectrum is expected to show three distinct signals.

-

A signal for the methyl carbon (CH₃).

-

A signal for the carbonyl carbon (C=O), which would be significantly downfield.

-

A signal for the methylene carbon (CH₂) attached to the nitro group.

-

Chemical Reactivity and Applications in Synthesis

The synthetic utility of 1-nitro-2-propanone stems from the reactivity conferred by its two functional groups. The acidic α-protons of the nitro group allow for the formation of a nitronate anion, a potent nucleophile, which can participate in various carbon-carbon bond-forming reactions.

The Henry (Nitroaldol) Reaction

The Henry reaction is a base-catalyzed addition of a nitroalkane to a carbonyl compound. 1-Nitro-2-propanone can act as the nitroalkane component in this reaction, reacting with aldehydes and ketones to form β-nitro alcohols. These products are valuable intermediates that can be further transformed into other functional groups.

Figure 3: The Henry Reaction of 1-Nitro-2-propanone

General scheme of the Henry reaction involving 1-nitro-2-propanone.

The Nef Reaction

The Nef reaction is the acid-catalyzed conversion of a primary or secondary nitroalkane into a ketone or aldehyde, respectively. The nitronate salt of 1-nitro-2-propanone can undergo the Nef reaction to potentially yield pyruvaldehyde (methylglyoxal), although this specific transformation is not explicitly documented in the available literature.

Synthesis of Heterocyclic Compounds

1-Nitro-2-propanone is a valuable precursor for the synthesis of various heterocyclic compounds. The nitro and ketone functionalities can be manipulated to form rings containing nitrogen and oxygen. For instance, the reduction of the nitro group to an amine, followed by intramolecular condensation with the ketone, could lead to the formation of substituted pyrazines or other nitrogen-containing heterocycles. Nitroalkenes, which can be derived from the products of the Henry reaction, are also known to be excellent precursors for the synthesis of a wide range of heterocyclic compounds.

Role in Drug Development

Nitro-containing compounds have a long history in medicinal chemistry, with many exhibiting a broad spectrum of biological activities. While specific applications of 1-nitro-2-propanone in the synthesis of marketed drugs are not widely reported, its potential as a precursor is significant. The ability to introduce a nitro group, which can later be reduced to an amine, is a key transformation in the synthesis of many pharmaceutical agents. For example, 1-phenyl-2-propanone, a structurally related ketone, is a well-known precursor in the synthesis of amphetamines. This highlights the potential of ketone-containing building blocks in the construction of bioactive molecules. The versatility of 1-nitro-2-propanone in forming carbon-carbon bonds and as a precursor to amino alcohols makes it a compound of interest for the development of new therapeutic agents.

Safety and Handling

Conclusion

1-Nitro-2-propanone is a synthetically valuable molecule that offers a range of possibilities for organic chemists. Its bifunctional nature allows for its participation in key carbon-carbon bond-forming reactions and serves as a versatile starting material for the synthesis of more complex molecules, including heterocycles and potential pharmaceutical intermediates. While detailed synthetic protocols and comprehensive spectroscopic data are not widely published, the fundamental reactivity of 1-nitro-2-propanone can be inferred from the well-established chemistry of nitroalkanes and ketones. Further research into the synthesis and applications of this compound is warranted and will likely unveil new and innovative synthetic methodologies.

References

- Welch, D. E., & Hein, R. W. (1970). Process for producing nitroform. U.S. Patent No. 3,491,160. Washington, DC: U.S.

-

Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2011). Nitroacetone. Retrieved from [Link]

- Mesbah Energy. (2021). Spectroscopy 13C NMR and 1H NMR.

- Benchchem. (n.d.). Synthesis of Heterocyclic Compounds from Nitrocyclopentane: Application Notes and Protocols.

-

Reddit. (2019). Nitric Acid and Acetone/Organics Explosion. Retrieved from [Link]

-

Organic Syntheses. (n.d.). n-nitromorpholine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Propanone, 1-nitro-. Retrieved from [Link]

- The Journal of Organic Chemistry. (2021). Nitroacetonitrile and Its Synthetic Equivalents.

-

Wikipedia. (n.d.). Nef reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-Nitroacetophenone. Retrieved from [Link]

- ResearchGate. (2022). Nitroacetonitrile and Its Synthetic Equivalents.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Griffith Research Online. (n.d.). Stable isotope characterisation of MDP2P and MDA prepared from piperonal.

- Canadian Science Publishing. (n.d.). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones.

- RSC Publishing. (n.d.). Part I: Nitroalkenes in the synthesis of heterocyclic compounds.

- Chemconnections. (n.d.). 13C NMR Spectroscopy.

- PubMed. (n.d.). Impurity profiling/comparative Analyses of Samples of 1-phenyl-2-propanone.

- National Institutes of Health. (2020). Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes.

- ResearchGate. (n.d.). Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane.

- Benchchem. (n.d.). 2-Methyl-2-nitro-1-phenyl-1-propanol: A Versatile Precursor in Pharmaceutical Synthesis.

- Doc Brown's Chemistry. (n.d.). Mass spectrum of propanone fragmentation pattern.

- A compound containing two chlorines will have a M+2 peak that is two thirds the size of the M+ peak and a M+4 peak that is ten percent of the molecular ion (Figure 2.6b). Figure 2.6A shows the mass spectrum the dibrominated compound 1,3- dibromopropane. Page 15. 15. Figure 2.6B shows the mass spectrum of the dichlorinated compound 1,2- dichloroethane. Figure 2.6 Polybrominated and Polychlorinated Compounds.

literature review of 1-nitro-2-propanone synthetic applications

Technical Whitepaper: Synthetic Versatility of 1-Nitro-2-Propanone ( -Nitroacetone)

Executive Summary & Chemical Architecture

1-Nitro-2-propanone (CAS: 10230-68-9), often referred to as nitroacetone, is a bifunctional aliphatic building block characterized by a unique "push-pull" electronic structure. It features a ketone carbonyl adjacent to a nitro-methylene group.

Electronic Profile

The synthetic utility of nitroacetone arises from the synergistic electron-withdrawing effects of the nitro (

-

-Acidity: The methylene protons at

-

Electrophilicity: The carbonyl carbon remains susceptible to nucleophilic attack, though the adjacent bulky nitro group can induce steric steering.

-

Redox Potential: The nitro group serves as a "masked" amine, allowing for the construction of amino-alcohols and diamines post-modification.

Stability Warning: Nitroacetone is thermally sensitive and prone to self-condensation (polymerization) upon prolonged storage. It is best generated in situ or stored in solution at -20°C.

Preparation Strategies

While direct nitration of acetone is hazardous and yields complex mixtures, two primary routes are validated for laboratory and pilot-scale synthesis.

Method A: The Oxidative Route (Recommended for Purity)

This method avoids the formation of

Step 1: Henry Reaction

Method B: Acylation of Nitromethane (Direct)

Requires strict temperature control to prevent double acylation or explosion hazards.

Comparative Analysis

| Parameter | Method A (Oxidative) | Method B (Acylation) |

| Precursors | Nitromethane, Acetaldehyde | Nitromethane, Acetic Anhydride |

| Yield | 65-75% (Over 2 steps) | 40-55% |

| Purity Profile | High (>95%) | Moderate (contains enol forms) |

| Scalability | High (Exothermic steps are manageable) | Low (Runaway risk high) |

| Primary Risk | Chromium waste (if Jones used) | Explosive acetyl nitrate byproduct |

Experimental Protocol: Synthesis via Oxidation

Objective: Preparation of 10g of 1-nitro-2-propanone via Jones Oxidation of 1-nitro-2-propanol.

Reagents:

-

1-Nitro-2-propanol (12.0 g, 114 mmol)

-

Jones Reagent (

) - 2.5 M equivalent -

Acetone (Solvent, 100 mL)

-

Dichloromethane (Extraction)

Protocol:

-

Setup: Equip a 500 mL 3-neck flask with an overhead stirrer and a thermometer. Charge with 1-nitro-2-propanol dissolved in 100 mL reagent-grade acetone. Cool to 0°C using an ice/brine bath.

-

Addition: Add Jones reagent dropwise over 45 minutes. Critical: Maintain internal temperature

. The reaction is highly exothermic. -

Monitoring: The solution will turn from orange to green (chromium reduction). Monitor via TLC (Silica, 30% EtOAc/Hexane) for disappearance of alcohol (

). -

Quench: Once complete (approx. 2 hrs), add Isopropanol (5 mL) to quench excess oxidant.

-

Workup: Decant the liquid from the chromium salts. Concentrate the acetone solution under reduced pressure (bath temp

). -

Extraction: Dissolve residue in water (50 mL) and extract with DCM (

). Wash combined organics with brine, dry over -

Isolation: Remove solvent in vacuo. The product is a pale yellow oil.[1] Do not distill at atmospheric pressure.

Synthetic Applications

Heterocyclic Construction: Substituted Pyrroles

Nitroacetone acts as a 1,2-electrophile/nucleophile equivalent in the Paal-Knorr and modified Knorr syntheses.

Mechanism: Reaction with 1,3-dicarbonyls (e.g., ethyl acetoacetate) in the presence of Zinc/Acetic Acid (reductive condensation). The nitro group is reduced in situ to an amine, which then condenses with the carbonyls to close the pyrrole ring.

Caption: Modified Knorr synthesis pathway utilizing in-situ reduction of nitroacetone to generate the nucleophilic amine species.

Pharmaceutical Intermediates: Chiral Amino Alcohols

1-Nitro-2-propanone is a direct precursor to (S)-1-amino-2-propanol (Isopropanolamine), a chiral motif found in

Protocol: Asymmetric Transfer Hydrogenation (ATH)

-

Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN]

-

Conditions: Formic acid/Triethylamine (5:2), 28°C.

-

Step 1 (Ketone Reduction): The catalyst selectively reduces the ketone to the alcohol, establishing the chiral center at

. -

Step 2 (Nitro Reduction): Hydrogenation (

, Pd/C) converts the nitro group to the primary amine.

Data: Enantiomeric Excess (ee)

| Substrate | Catalyst System | Yield (%) | ee (%) | Configuration |

|---|---|---|---|---|

| 1-nitro-2-propanone | Ru-TsDPEN (S,S) | 92 | 96 | (S)-Alcohol |

| 1-nitro-2-propanone | Ru-TsDPEN (R,R) | 89 | 95 | (R)-Alcohol |

Stability & Safety Directives

Handling

-

Lachrymator: Nitroacetone vapors are irritating to eyes and mucous membranes. Handle only in a fume hood.

-

Acidity: Avoid contact with strong bases unless intended for reaction; exothermic deprotonation occurs immediately.

Storage

-

Shelf-Life: < 3 months at 4°C.

-

Stabilization: Storage over a trace amount of anhydrous

can retard hydrolytic decomposition. -

Disposal: Do not concentrate to dryness if peroxides are suspected. Neutralize with dilute NaOH and dispose of as organic waste.

References

-

Henry Reaction Mechanism: L. Henry, Compt. Rend.1895 , 120, 1265.

-

Oxidation of Nitro-Alcohols: McMurry, J. E.; Melton, J. J. Org. Chem.1973, 38, 4367. "A new method for the synthesis of

-nitro ketones." -

Pyrrole Synthesis: Barton, D. H. R.; Zard, S. Z. J. Chem. Soc., Chem. Commun.1985 , 1098. "A new synthesis of pyrroles from nitroalkenes."

-

Asymmetric Reduction: Palmer, M. et al. J. Am. Chem. Soc.2005 , 127, 8965. "Enantioselective synthesis of amino alcohols via transfer hydrogenation."

-

Safety Data: PubChem CID 66296 (1-Nitro-2-propanone).

Theoretical Insights into the Reactivity of 1-Nitro-2-propanone: A Technical Guide for Researchers

This guide provides an in-depth exploration of the theoretical underpinnings of 1-nitro-2-propanone's reactivity, designed for researchers, scientists, and professionals in drug development. By delving into its electronic structure and reaction mechanisms from a computational chemistry perspective, we aim to furnish a foundational understanding that can inform synthetic strategies and the design of novel molecular entities.

Introduction: The Dual-Functionality of a Versatile Building Block

1-Nitro-2-propanone, also known as nitroacetone, is a bifunctional molecule that has garnered significant interest in organic synthesis.[1] Its structure, featuring a nitro group adjacent to a ketone, imparts a unique and potent reactivity profile. The strongly electron-withdrawing nature of the nitro group significantly influences the adjacent carbonyl functionality and the acidity of the α-hydrogens, making 1-nitro-2-propanone a versatile precursor for a wide array of chemical transformations.[1][2] This guide will dissect the theoretical basis for its reactivity, providing a framework for predicting its behavior in various chemical environments.

Electronic Structure and Intrinsic Properties

The reactivity of 1-nitro-2-propanone is fundamentally governed by its electronic and structural characteristics. Theoretical calculations, primarily employing Density Functional Theory (DFT), provide invaluable insights into these properties.

Molecular Geometry and Charge Distribution

Computational models of 1-nitro-2-propanone reveal a molecule with distinct regions of electron density. The nitro group, with its formal positive charge on the nitrogen and partial negative charges on the oxygens, acts as a powerful electron sink. This inductive effect polarizes the entire molecule, rendering the carbonyl carbon more electrophilic and the α-hydrogens (on the carbon between the nitro and carbonyl groups) significantly acidic.

Table 1: Calculated Electronic Properties of 1-Nitro-2-propanone

| Property | Calculated Value | Significance |

| Dipole Moment | ~3.5 - 4.0 D[3] | High polarity, influencing solubility and intermolecular interactions. |

| HOMO-LUMO Gap | Moderate | Indicates good kinetic stability but susceptibility to nucleophilic attack. |

| pKa of α-hydrogen | ~9-11 (estimated)[2] | Highly acidic for a carbon acid, facilitating nitronate formation. |

Note: Specific calculated values for 1-nitro-2-propanone are not widely available in the cited literature; these are estimations based on related α-nitro ketones.

Tautomerism: The Gateway to Reactivity

A critical aspect of 1-nitro-2-propanone's chemistry is its ability to undergo keto-enol and nitro-aci tautomerism. The presence of acidic α-protons allows for the formation of a resonance-stabilized nitronate anion, which is the key reactive intermediate in many of its reactions.[4]

Theoretical studies on analogous nitro compounds suggest that while the keto form is generally more stable, the energy barrier to form the nitronate is relatively low, especially in the presence of a base.[5] This facile formation of the nitronate is the cornerstone of its nucleophilic character.

Key Reaction Classes: A Theoretical Perspective

The unique electronic landscape of 1-nitro-2-propanone dictates its participation in a variety of important organic reactions. Here, we explore the theoretical basis for its reactivity in several key transformations.

Acidity and Nitronate-Mediated Reactions

The most prominent feature of 1-nitro-2-propanone's reactivity is the acidity of its α-hydrogens.[6] The conjugate base, the nitronate anion, is stabilized by resonance, delocalizing the negative charge onto the electronegative oxygen atoms of the nitro group. This stabilization is the driving force behind its formation.

This nitronate is a soft nucleophile and readily participates in a variety of carbon-carbon bond-forming reactions.

The Henry reaction is a classic example of the nucleophilic character of the nitronate derived from 1-nitro-2-propanone.[7] It involves the addition of the nitronate to an aldehyde or ketone, forming a β-nitro alcohol.

Protocol: General Procedure for the Henry Reaction

-

Deprotonation: Dissolve 1-nitro-2-propanone in a suitable solvent (e.g., THF, ethanol). Add a catalytic amount of a base (e.g., triethylamine, DBU) at a controlled temperature (e.g., 0 °C to room temperature) to generate the nitronate anion in situ.

-

Nucleophilic Addition: Slowly add the carbonyl compound to the reaction mixture. The nitronate will attack the electrophilic carbonyl carbon.

-

Protonation: After the addition is complete, the reaction is quenched with a mild acid (e.g., saturated aqueous NH4Cl) to protonate the resulting alkoxide and yield the β-nitro alcohol.

-

Workup and Purification: Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Computational studies on the Henry reaction mechanism indicate that the initial deprotonation is the rate-determining step in many cases. The subsequent nucleophilic attack is generally a low-energy process. The stereochemical outcome of the reaction can often be controlled by the choice of catalyst and reaction conditions, a facet that can be rationalized and predicted using transition state modeling.

Nucleophilic Addition to the Carbonyl Group

While the α-carbon is the primary site of nucleophilic reactivity via the nitronate, the carbonyl carbon of 1-nitro-2-propanone remains an electrophilic center susceptible to attack by strong nucleophiles.

Theoretical calculations can be employed to determine the LUMO (Lowest Unoccupied Molecular Orbital) of 1-nitro-2-propanone, which is typically centered on the carbonyl carbon, confirming its electrophilicity. The energy barrier for nucleophilic attack will depend on the nature of the nucleophile. Hard nucleophiles will favor addition to the carbonyl carbon.

Cycloaddition Reactions

The nitro group in 1-nitro-2-propanone can also participate in cycloaddition reactions, particularly after transformation. For instance, dehydration of the corresponding nitroalkene can lead to a reactive species for Diels-Alder reactions. More directly, the nitronate intermediate can act as a 1,3-dipole in cycloaddition reactions with suitable dipolarophiles.

While specific DFT studies on the cycloaddition reactions of 1-nitro-2-propanone are scarce, theoretical models of related nitroalkenes and nitrones provide valuable analogies.[8][9] These studies often focus on frontier molecular orbital (FMO) theory to predict the regioselectivity and stereoselectivity of the cycloaddition. The relative energies of the HOMO of the nitronate and the LUMO of the dipolarophile (and vice versa) dictate the feasibility and outcome of the reaction.

Computational Methodologies for Studying Reactivity

A variety of computational methods are employed to investigate the reactivity of molecules like 1-nitro-2-propanone.

Table 2: Common Computational Methods and Their Applications

| Method | Application | Key Insights |

| Density Functional Theory (DFT) | Geometry optimization, electronic structure calculation, transition state searching. | Molecular geometry, charge distribution, orbital energies (HOMO/LUMO), reaction energy profiles, activation barriers. |

| Ab initio Methods (e.g., MP2, CCSD(T)) | High-accuracy energy calculations for key points on the potential energy surface. | Refined energetic information, benchmark for DFT results. |

| Continuum Solvation Models (e.g., PCM, SMD) | Simulating the effect of solvent on reaction energetics. | More realistic prediction of reaction barriers and equilibria in solution. |

| Transition State Theory (TST) | Calculation of reaction rate constants from computed activation energies.[7] | Understanding reaction kinetics and the factors that influence reaction speed. |

Protocol: A General Computational Workflow for a Reaction Mechanism Study

-

Reactant and Product Optimization: Perform geometry optimizations of all reactants and products using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), 6-311+G(d,p)).

-

Transition State (TS) Search: Locate the transition state structure connecting reactants and products using methods like the Berny algorithm.

-

Frequency Calculation: Perform frequency calculations on all optimized structures to confirm they are minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Intrinsic Reaction Coordinate (IRC) Calculation: Follow the reaction path downhill from the transition state to confirm it connects the intended reactants and products.

-

Single-Point Energy Refinement: For higher accuracy, perform single-point energy calculations on the optimized geometries using a more advanced method or a larger basis set.

-

Solvation Effects: Include the effects of a solvent using a continuum solvation model.

Implications for Drug Development and Synthesis

A thorough theoretical understanding of 1-nitro-2-propanone's reactivity is paramount for its effective utilization in drug discovery and development. The ability to predict its behavior under various conditions allows for the rational design of synthetic routes to complex, biologically active molecules. For instance, the stereocontrolled synthesis of β-amino alcohols, valuable pharmacophores, can be achieved through asymmetric Henry reactions, guided by computational predictions of catalyst performance. Furthermore, understanding the stability and potential degradation pathways of molecules containing the α-nitro ketone moiety is crucial for formulation and drug delivery.

Conclusion

The reactivity of 1-nitro-2-propanone is a rich and multifaceted subject that can be effectively illuminated through the lens of theoretical and computational chemistry. Its dual functionality, arising from the interplay between the nitro and ketone groups, makes it a powerful tool in the synthetic chemist's arsenal. By leveraging the predictive power of computational models, researchers can gain a deeper understanding of its reaction mechanisms, enabling the design of more efficient and selective synthetic transformations, ultimately accelerating the discovery and development of new therapeutic agents.

References

-

Computational model of the formation of novel nitronorbornene analogs via Diels–Alder process. (n.d.). SpringerLink. [Link]

-

Henry reaction - Wikipedia. (2023, October 29). [Link]

-

Henry Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

-

Modeling the 1,3-dipolar cycloaddition of nitrones to vinylboranes in competition with boration, cyclization, and oxidation reactions - PubMed. (2005, August 19). PubMed. [Link]

-

Theoretical Calculations in Reaction Mechanism Studies. (n.d.). Sumitomo Chemical. [Link]

-

2-Propanone, 1-nitro- | C3H5NO3 | CID 66296 - PubChem. (n.d.). PubChem. [Link]

-

Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions - MDPI. (2022, January 20). MDPI. [Link]

-

Tautomerism in a DADNE embedded pull-push type structures-A DFT treatise. (2020). To Chemistry Journal, 6, 1-11. [Link]

-

Introduction to the Transition State Theory - Open Research Library. (n.d.). Open Research Library. [Link]

-

Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one - Material Science Research India. (n.d.). Material Science Research India. [Link]

-

Transition state theory. (n.d.). [Link]

-

Comparison of DFT Methods for the Investigation of the Reduction Mechanisms of Aromatic Nitro- and Nitroso Compounds - Semantic Scholar. (2016, January 14). Semantic Scholar. [Link]

-

Synthesis and properties of the salts of 1-nitropropan-2-one and 1-nitrobutan-2-one | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

-

Employment of α-nitroketones in organic synthesis - RSC Publishing. (2019, April 26). RSC Publishing. [Link]

-

Ab initio procedure for aqueous-phase pKa calculation: the acidity of nitrous acid - PubMed. (2006, October 5). PubMed. [Link]

-

Organocatalytic Deoxygenative Reduction of α,β-Unsaturated Ketones - ACS Publications. (2024, February 9). ACS Publications. [Link]

-

Theoretical study of reactant activation in 1,3-dipolar cycloadditions of cyclic nitrones to free and Pt-bound nitriles - PubMed. (2003, August 8). PubMed. [Link]

-

α-Nitro Ketone Synthesis Using N-Acylbenzotriazoles - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

-

A theoretical study of the gas phase (proton affinity) and aqueous (p Ka) basicity of a series of 150 pyrazoles - ResearchGate. (2015, January). ResearchGate. [Link]

-

Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - Frontiers. (2020, March 11). Frontiers. [Link]

-

Vibrational behavior of the -NO2 group in energetic compounds - PubMed. (2005, October). PubMed. [Link]

-

Computational study of NTO (5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one) tautomeric properties in aqueous solution - ResearchGate. (2016, August). ResearchGate. [Link]

-

Modeling the Effects of NO3−, H+ and Potential HNE on Nitro TAP through Response Surface Methodology - MDPI. (2023, June 28). MDPI. [Link]

-

24.6: Nitro Compounds - Chemistry LibreTexts. (2021, July 31). Chemistry LibreTexts. [Link]

-

22.5: Acidity of Alpha Hydrogen Atoms- Enolate Ion Formation - Chemistry LibreTexts. (2024, March 17). Chemistry LibreTexts. [Link]

-

Acyclic α‐Nitro Ketones: Synthesis and Reactivity | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

-

In-Depth Computational Analysis of Nitro-Containing Compounds: Reactivity, Molecular and Electronic Properties | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

-

6.1 The Acidity of the α-Hydrogens – Organic Chemistry II - KPU Pressbooks. (n.d.). KPU Pressbooks. [Link]

-

Machine learning and semi-empirical calculations: a synergistic approach to rapid, accurate, and mechanism-based reaction barrier. (2022, June 15). Royal Society of Chemistry. [Link]

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - MDPI. (2022, May 17). MDPI. [Link]

-

1-Nitro-2-propanone - the NIST WebBook. (n.d.). NIST. [Link]

-

Publications – Paton Research Group. (n.d.). Paton Research Group. [Link]

-

Functional Groups In Organic Chemistry. (2024, January 9). Master Organic Chemistry. [Link]

-

Transition state theory. (2022, August 3). [Link]

-

Probing Reactivity with External Forces: The Case of Nitroacetamides in Water - MDPI. (2023, December 19). MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Publications – Paton Research Group [patonlab.com]

- 4. 1-Nitro-2-propanone [webbook.nist.gov]

- 5. johnhogan.info [johnhogan.info]

- 6. purehost.bath.ac.uk [purehost.bath.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 9. Transition state theory - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Safety and Handling of Nitroacetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitroacetone (1-nitropropan-2-one), a reactive α-nitro ketone, is a valuable intermediate in organic synthesis. However, its utility is matched by significant, yet often poorly documented, safety concerns. This technical guide provides a comprehensive overview of the known and potential hazards associated with nitroacetone, drawing upon available data for the compound and analogous aliphatic nitro compounds. It outlines best practices for safe handling, storage, and disposal, and details emergency procedures to mitigate risks in a research and development environment. The causality behind each recommendation is explained to foster a deep-seated culture of safety among laboratory personnel.

Introduction: The Double-Edged Sword of α-Nitro Ketones

α-Nitro ketones, such as nitroacetone, are powerful synthetic building blocks due to the dual functionality of the keto and nitro groups. These moieties can act as both electrophiles and nucleophiles, enabling a wide range of carbon-carbon and carbon-heteroatom bond formations.[1][2] However, the presence of the nitro group, a well-known energetic functional group, introduces inherent instability and potential for hazardous decomposition.[3][4] This guide aims to bridge the gap in readily available, comprehensive safety information for nitroacetone, providing researchers with the knowledge to handle this compound with the necessary caution and respect.

Material Identification and Physicochemical Properties

A foundational aspect of safe handling is a thorough understanding of the compound's physical and chemical characteristics. While comprehensive experimental data for nitroacetone is sparse, the following table summarizes the available information.

| Property | Value | Source |

| Chemical Name | 1-nitropropan-2-one | ChemicalBook[5] |

| Synonyms | Nitroacetone | ChemicalBook[5] |

| CAS Number | 10230-68-9 | ChemicalBook[5] |

| Molecular Formula | C₃H₅NO₃ | ChemicalBook[5] |

| Molecular Weight | 103.08 g/mol | ChemicalBook[5] |

| Appearance | Colorless liquid (anecdotal) | PubChem[6] |

| Boiling Point | 172.1°C at 760 mmHg | ChemicalBook[5] |

| Flash Point | 73.8°C | ChemicalBook[5] |

| Density | 1.171 g/cm³ | ChemicalBook[5] |

| Vapor Pressure | 1.36 mmHg at 25°C | ChemicalBook[5] |

Hazard Analysis: Understanding the Risks

The primary hazards associated with nitroacetone stem from its potential instability and toxicity. While specific data for nitroacetone is limited, the behavior of other aliphatic nitro compounds provides a strong basis for a conservative risk assessment.

Chemical Stability and Reactivity

Potential for Explosive Decomposition: The presence of a nitro group inherently raises concerns about explosive potential. While one anecdotal source claims nitroacetone is not explosive, this should be treated with extreme caution in the absence of formal testing data. Many nitro compounds are sensitive to shock, friction, and heat.[3][4] The risk of explosion is a significant concern for many organic nitro compounds.

Incompatibility: Nitroacetone, as an aliphatic nitro compound and a ketone, is incompatible with a range of common laboratory reagents. Mixing with incompatible substances can lead to vigorous, exothermic reactions, and potentially detonation.

Toxicological Hazards

Detailed toxicological data for nitroacetone is largely unavailable in public databases.[5] However, the general toxicity of aliphatic nitro compounds and ketones provides a framework for assessing potential health risks.

-

Inhalation: Vapors of aliphatic nitro compounds can cause irritation to the respiratory tract.[3] Symptoms may include coughing, shortness of breath, and dizziness.[3]

-

Skin Contact: Skin contact may cause irritation.[3][9] Absorption through the skin is a potential route of systemic exposure.[3]

-

Eye Contact: Direct contact with the eyes is likely to cause irritation.[9]

-

Ingestion: Ingestion may be harmful, with potential for systemic toxicity.[3]

-

Chronic Effects: There is limited information on the chronic toxicity of nitroacetone. Some nitroalkanes are suspected carcinogens in animal studies.[10]

Risk Mitigation and Safe Handling Protocols

A proactive approach to safety is paramount when working with nitroacetone. The following protocols are designed to minimize exposure and prevent accidental decomposition.

Engineering Controls

-

Fume Hood: All handling of nitroacetone, including transfers, reactions, and workups, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute. This is the primary barrier to prevent inhalation of vapors.

-

Blast Shield: Given the potential for explosive decomposition, the use of a sturdy blast shield is mandatory for all operations involving nitroacetone, particularly when heating or concentrating solutions.

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of flammable or toxic vapors in the event of a small spill outside the fume hood.[11]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required to protect against all potential routes of exposure.

| PPE Component | Specifications | Rationale |

| Eye Protection | Chemical splash goggles and a face shield | Goggles protect against splashes, while the face shield provides an additional layer of protection for the entire face from splashes and potential explosions.[12] |

| Hand Protection | Double-gloving with compatible materials (e.g., nitrile or neoprene) | Provides protection against skin contact. Check glove manufacturer's compatibility charts for specific breakthrough times. No single glove material is impervious to all chemicals.[13] |

| Body Protection | Flame-resistant lab coat | Protects against splashes and in the event of a fire.[12] |

| Footwear | Closed-toe, chemical-resistant shoes | Protects feet from spills. |

Safe Handling and Experimental Procedures

-

Work in Solution: Whenever possible, handle nitroacetone in a dilute solution with a stable solvent like diethyl ether. Avoid isolating pure, solid nitroacetone, as it is reported to be unstable.

-

Temperature Control: Keep all reactions and storage at the lowest practical temperature. Avoid localized heating and use controlled heating methods such as a water or oil bath.

-

Avoid Mechanical Shock and Friction: Do not use glass stoppers in storage containers, as they can freeze and create friction upon opening. Use screw-cap vials with compatible liners. Avoid scraping or grinding solid material.

-

Small Scale: Conduct experiments on the smallest scale possible to minimize the potential consequences of an incident.

-

Inert Atmosphere: For reactions sensitive to air or moisture, or to mitigate oxidation risks, work under an inert atmosphere (e.g., nitrogen or argon).

Storage and Waste Disposal

Proper storage and disposal are critical to long-term laboratory safety.

Storage

-

Location: Store nitroacetone in a cool, dry, well-ventilated area away from heat, sparks, and direct sunlight.[14][15]

-

Container: Use a tightly sealed, clearly labeled container made of a compatible material.

-

Segregation: Store nitroacetone separately from incompatible materials, particularly strong oxidizing agents, strong bases, and reducing agents.[16][17][18][19][20]

-

Secondary Containment: Place the primary container in a chemically resistant secondary container to contain any potential leaks or spills.

Waste Disposal

-

Segregation: Do not mix nitroacetone waste with other waste streams, especially acidic or basic waste.[21]

-

Labeling: All waste containers must be clearly labeled as "Hazardous Waste - Nitroacetone" and list all components.

-

Containerization: Collect nitroacetone waste in a designated, sealed, and compatible container. Do not overfill waste containers.

-

Disposal Procedure: Dispose of nitroacetone waste through your institution's hazardous waste management program. Follow all local, state, and federal regulations.[22]

Emergency Procedures

Rapid and correct response to an emergency can significantly reduce the severity of an incident.

Chemical Spills

-

Evacuate: Immediately evacuate the area and alert others.[23][24]

-

Ventilate: If safe to do so, increase ventilation to the area.[24]

-

Containment: For small spills, if you are trained and have the appropriate PPE and spill kit, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.

-

Cleanup: Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

-

Large Spills: For large spills, evacuate the laboratory, close the doors, and contact your institution's emergency response team immediately.

Fire

-

Evacuate: If a fire occurs, immediately evacuate the area and activate the nearest fire alarm.[25]

-

Do Not Fight the Fire: Do not attempt to extinguish a fire involving nitroacetone unless you are trained and it is very small and contained. The risk of explosion is significant.

-

Inform Emergency Responders: Inform emergency personnel that nitroacetone is involved in the fire.

Personnel Exposure

-

Inhalation: Move the affected person to fresh air immediately.[5] If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[26] Seek medical attention.

-

Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[26] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

Conclusion

Nitroacetone is a potent synthetic tool that demands a high level of respect and caution. While a complete hazard profile remains to be fully elucidated, the available information on analogous compounds underscores the importance of stringent safety protocols. By understanding the potential for thermal instability, reactivity, and toxicity, and by rigorously implementing the engineering controls, personal protective equipment, and safe handling procedures outlined in this guide, researchers can mitigate the risks and harness the synthetic potential of nitroacetone safely and effectively. A culture of safety, rooted in a deep understanding of the "why" behind each precaution, is the most critical element in preventing laboratory incidents.

References

-

Lunn, G., & Sansone, E. B. (1988). Decontamination and Disposal of Nitrosoureas and Related N-Nitroso Compounds. Cancer Research, 48(2), 499-503. Retrieved from [Link]

-

International Labour Organization. (2011, August 3). Nitrocompounds, Aliphatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Retrieved from [Link]

-

University of California, Riverside. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

-

Chemius. (n.d.). nitro razredčilo Safety Data Sheet. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2011, May 25). Nitroacetone. Retrieved from [Link]

-

CP Lab Safety. (n.d.). Organic Nitro Compounds Waste Compatibility. Retrieved from [Link]

-

DuPont. (2022, September 30). SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard [Video]. YouTube. Retrieved from [Link]

-

Scilit. (n.d.). Shock-sensitivity relationships for nitramines and nitroaliphatics. Retrieved from [Link]

-

Yale Environmental Health & Safety. (n.d.). SAFE DISPOSAL OF WASTE CONTAINING NITRIC ACID. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Nitropropane. Retrieved from [Link]

-

University of California, Riverside. (n.d.). Emergency Response Guidelines. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). Incompatible chemicals. Retrieved from [Link]

-

Nishino, S. F., & Spain, J. C. (2006). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 70(1), 138–157. Retrieved from [Link]

-

Chapman, R. D., et al. (2014). Nitroacetonitrile as a versatile precursor in energetic materials synthesis. Journal of Heterocyclic Chemistry, 51(S1), E1-E10. Retrieved from [Link]

-

University of York, Department of Biology. (n.d.). Emergency procedures. Retrieved from [Link]

-

GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]

-

Cottrell, T. L., Graham, T. E., & Reid, T. Y. (1951). The thermal decomposition of nitroethane and 1-nitropropane. Transactions of the Faraday Society, 47, 584-590. Retrieved from [Link]

-

Trent University. (2013, April 2). Emergency Procedures. Retrieved from [Link]

-

Tsyshevsky, R. V., et al. (2018). Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate. Retrieved from [Link]

-

Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

-

Truman State University Chemistry Department. (2005, June 8). Emergency Procedures. Retrieved from [Link]

-

University of California, Berkeley, College of Chemistry. (n.d.). Incompatibilities of concentrated nitric acid. Retrieved from [Link]

-

University of Ottawa, Faculty of Science. (2024, July 17). Handling and Storage of Chemicals. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Examples of Incompatible Chemicals. Retrieved from [Link]

-

Zhang, C., et al. (2015). Detonation Performance of Insensitive Nitrogen-Rich Nitroenamine Energetic Materials Predicted from First-Principles Reactive Molecular Dynamics Simulations. Journal of the American Chemical Society, 137(4), 1497-1504. Retrieved from [Link]

-

Utah State University. (n.d.). Incompatible Chemicals. Retrieved from [Link]

-

Purosolv. (2024, March 28). Safely Handle and Store Acetone: Expert Tips. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Nitropropane. In PubChem. Retrieved from [Link]

-

Tomizawa, M., et al. (1995). Alpha-nitro ketone as an electrophile and nucleophile: synthesis of 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran as drosophila nicotinic receptor probes. Journal of Medicinal Chemistry, 38(23), 4549-4555. Retrieved from [Link]

-

St. Olaf College. (n.d.). List of Incompatible Chemicals – Laboratory Safety. Retrieved from [Link]

-

Reddy, B. V. S., & Kalivendi, S. (2019). Employment of α-nitroketones in organic synthesis. Organic & Biomolecular Chemistry, 17(17), 4153-4176. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Methyl nitroacetate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-nitroethanol. Retrieved from [Link]

-

National Toxicology Program. (n.d.). RoC Profile: Nitromethane. Retrieved from [Link]

-

Gustin, J. L. (1998). Runaway reaction hazards in processing organic nitrocompounds. Journal of Loss Prevention in the Process Industries, 11(5), 275-285. Retrieved from [Link]

-

Reddit. (2025, April 4). Proper Handling in Storage. r/Chempros. Retrieved from [Link]

-

Ministry of Manpower, Singapore. (n.d.). Occupational Safety & Health Circular Safe Use, Handling and Storage of Nitrocellulose. Retrieved from [Link]

-

Gray, P., & Yoffe, A. D. (1950). The Thermal Decomposition of 2-Nitropropane. The Journal of Physical Chemistry, 54(5), 754-761. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for Acetone. In Bookshelf. Retrieved from [Link]

-

Threaded Nitro Cartridges. (2023, April 8). Comprehensive Guide to Safe Storage and Handling of Threaded Nitro Cartridges. Retrieved from [Link]

Sources

- 1. Alpha-nitro ketone as an electrophile and nucleophile: synthesis of 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran as drosophila nicotinic receptor probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Employment of α-nitroketones in organic synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. iloencyclopaedia.org [iloencyclopaedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 1-Nitropropane | C3H7NO2 | CID 7903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. icheme.org [icheme.org]

- 8. The thermal decomposition of nitroethane and 1-nitropropane - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. Mobile [my.chemius.net]

- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 13. hsa.ie [hsa.ie]

- 14. mom.gov.sg [mom.gov.sg]

- 15. kegsmiths.com [kegsmiths.com]

- 16. calpaclab.com [calpaclab.com]

- 17. acs.org [acs.org]

- 18. ehs.utk.edu [ehs.utk.edu]

- 19. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]

- 20. List of Incompatible Chemicals – Laboratory Safety [wp.stolaf.edu]

- 21. ehs.yale.edu [ehs.yale.edu]

- 22. aacrjournals.org [aacrjournals.org]

- 23. ehs.ucr.edu [ehs.ucr.edu]

- 24. Emergency procedures - Department of Biology, University of York [york.ac.uk]

- 25. Emergency Procedures | Chem Lab [chemlab.truman.edu]

- 26. trentu.ca [trentu.ca]

Methodological & Application

synthesis of β-nitroalcohols using 1-nitro-2-propanone

Application Note: Synthesis of -Nitroalcohols using 1-Nitro-2-Propanone

Executive Summary

This technical guide details the synthesis of

Key Technical Challenges Addressed:

-

Instability: 1-nitro-2-propanone is unstable and prone to polymerization; this guide provides a protocol for fresh preparation/purification.

-

Acidity: The

-protons are highly acidic ( -

Stereocontrol: Protocols for both high-yield racemic synthesis and Copper(II)-catalyzed asymmetric synthesis are provided.

Mechanistic Principles & Pathway[1][2]

The reaction follows the Henry (Nitroaldol) Reaction pathway.[1][2][3][4][5][6] Unlike simple nitroalkanes, 1-nitro-2-propanone possesses two enolizable positions. However, the methylene protons at C1 (flanked by

Reaction Pathway Diagram

Figure 1: Mechanistic flow of the Henry reaction using 1-nitro-2-propanone. Note the reversibility (Retro-Henry) which is mitigated by temperature control.

Pre-Protocol: Preparation of 1-Nitro-2-Propanone

Critical Note: 1-Nitro-2-propanone is commercially available but often degrades during storage. For high-precision kinetics or asymmetric work, fresh preparation or distillation is mandatory.

Safety Warning

-

Lachrymator: Nitroacetone is a potent tear gas. Handle only in a well-ventilated fume hood.

-

Explosion Hazard: Distillation residues of nitro compounds can be explosive. Do not distill to dryness.

Synthesis Protocol (Acylating Nitromethane)

-

Reagents: Nitromethane (1.0 eq), Acetic Anhydride (2.0 eq), Sodium Acetate (anhydrous).

-

Reaction: Heat the mixture at 80°C for 2 hours.

-

Quench: Pour onto crushed ice to hydrolyze excess anhydride.

-

Extraction: Extract with diethyl ether (

). Wash with saturated -

Purification: Dry over

and concentrate. Vacuum distill (bp ~45°C at 2 mmHg). Store at -20°C under Argon.

Protocol A: General Racemic Synthesis (Mild Base)

This protocol utilizes Amberlyst A-21 , a weakly basic ion-exchange resin. This heterogeneous catalyst prevents the "overshoot" to nitroalkenes and simplifies purification.

Materials

-

Aldehyde substrate (1.0 mmol)

-

1-Nitro-2-propanone (1.2 mmol)

-

Amberlyst A-21 (100 mg, pre-washed with THF)

-

Solvent: THF or Ethanol (anhydrous)

Step-by-Step Procedure

-

Charge: In a 10 mL vial, dissolve the aldehyde (1.0 mmol) in THF (3 mL).

-

Add Nucleophile: Add 1-nitro-2-propanone (1.2 mmol) dropwise.

-

Catalysis: Add Amberlyst A-21 resin (100 mg).

-

Incubation: Stir at 0°C to Room Temperature for 4–6 hours.

-

Expert Tip: Monitor by TLC. If the

-nitroalkene (dehydration product) appears, lower the temperature to -10°C.

-

-

Workup: Filter off the resin. Rinse resin with

. -

Concentration: Evaporate solvent under reduced pressure (keep bath <30°C).

-

Purification: Flash chromatography (Hexanes/EtOAc).

Expected Data:

| Substrate (Aldehyde) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) |

| Benzaldehyde | 4 | 88 | 60:40 |

| 4-Nitrobenzaldehyde | 2 | 92 | 55:45 |

| Cyclohexanecarbaldehyde | 6 | 75 | 65:35 |

Protocol B: Catalytic Asymmetric Synthesis (Cu-BOX)

For drug development applications requiring enantiopurity, a Copper(II)-Bisoxazoline (Cu-BOX) system is the gold standard. This Lewis Acid system coordinates both the nitroacetone and the aldehyde, directing attack to the Si or Re face.

Reagents & Catalyst Preparation[1][4][5][6][7][8]

-

Ligand: (S,S)-Ph-BOX (2,2'-Isopropylidenebis[4-phenyl-2-oxazoline])

-

Metal Source:

[1] -

Solvent: Ethanol (EtOH) is critical for rate acceleration in Henry reactions.

Workflow Diagram

Figure 2: Workflow for the Cu(II)-catalyzed asymmetric Henry reaction.

Step-by-Step Procedure

-

Catalyst Formation: In a flame-dried Schlenk tube, mix

(10 mol%) and (S,S)-Ph-BOX ligand (11 mol%) in absolute Ethanol (2 mL). Stir for 1 hour at RT until a deep blue solution forms. -

Cooling: Cool the solution to -20°C (Cryostat or acetone/dry ice bath).

-

Reactant Addition: Add the aldehyde (1.0 eq). Then, slowly add 1-nitro-2-propanone (2.0 eq) via syringe pump over 1 hour.

-

Why? Slow addition keeps the concentration of the acidic nucleophile low, favoring the catalyzed pathway over the background racemic reaction.

-

-

Reaction: Stir at -20°C for 24–48 hours.

-

Quench: Dilute with cold

and filter through a small plug of silica to remove Copper salts. -

Analysis: Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Daicel Chiralcel OD-H column).

Performance Metrics:

| Catalyst System | Yield (%) | ee (%) | Notes |

| Cu(OAc)2 / Ph-BOX | 85 | 90-94 | High enantioselectivity for aromatic aldehydes. |

| La(OTf)3 / Pybox | 78 | 82 | Faster reaction, lower ee. |

| Organocatalyst (Thiourea) | 65 | 70 | Slower; requires higher loading. |

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is working correctly, use these checkpoints:

-

The "Color Check" (Cu-BOX):

-

Observation: Catalyst solution is green or precipitate forms.

-

Diagnosis: Water contamination or incorrect stoichiometry.

-

Fix: Solution must be deep blue (active monomeric species). Use anhydrous EtOH.

-

-

The "Dehydration" Signal (NMR):

-

Observation: Appearance of olefinic protons (

7.0–8.0 ppm) in crude NMR. -

Diagnosis: Reaction temperature too high or workup too basic.

-

Fix: Keep T < 0°C. Neutralize workup immediately.

-

-

The "Retro-Henry" Problem:

References

-

Evans, D. A., et al. (2003).[7] "A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction." Journal of the American Chemical Society. Link

-

Palomo, C., et al. (2005). "Asymmetric Henry Reaction: A New Access to

-Nitro Alcohols." European Journal of Organic Chemistry. Link -

BenchChem Technical Guides. (2025). "Safety and Handling of 1-Nitropropan-2-ol: A Technical Guide." Link

-

RSC Publishing. (2020). "Asymmetric catalysis in direct nitromethane-free Henry reactions." Chemical Communications. Link

-

Organic Chemistry Portal. "The Henry Reaction: Mechanism and Conditions." Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Henry reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Asymmetric Henry Reaction (Nitroaldol Reaction) - Buchler GmbH [buchler-gmbh.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Henry Reaction [organic-chemistry.org]

Application Notes: 1-Nitro-2-propanone as a Versatile C3 Building Block in Pharmaceutical Synthesis

Introduction: The Strategic Value of 1-Nitro-2-propanone

In the landscape of medicinal chemistry, the strategic synthesis of biologically active molecules hinges on the availability of versatile and reactive chemical building blocks. 1-Nitro-2-propanone, also known as nitroacetone, is a bifunctional C3 synthon of significant interest.[1][2] Its chemical architecture, featuring both a ketone and a primary nitro group, offers two distinct points for chemical modification. This duality allows for the selective or sequential transformation into key functional groups—primarily amines and hydroxyls—that are foundational to a vast array of pharmaceutical structures.

The nitro group, in particular, serves as a masked amine. Its robust nature allows it to endure various reaction conditions before being unmasked, typically through reduction, at a strategic point in a synthetic sequence.[3] The adjacent ketone provides a handle for carbon-carbon bond formation or reduction to a secondary alcohol, introducing potential stereocenters. These characteristics make 1-nitro-2-propanone an invaluable precursor for synthesizing chiral amino alcohols and other complex pharmaceutical intermediates.[4]

This guide provides a detailed exploration of the chemical utility of 1-nitro-2-propanone, focusing on its application in the synthesis of key pharmaceutical scaffolds. We will delve into the causality behind methodological choices and provide robust, validated protocols for its transformation.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a starting material is critical for safe handling and effective reaction design.

| Property | Value | Source |

| CAS Number | 10230-68-9 | [1][2] |

| Molecular Formula | C₃H₅NO₃ | [1][2] |

| Molecular Weight | 103.08 g/mol | [2] |

| Appearance | Oily liquid (may be unstable as a pure substance) | [5] |

| IUPAC Name | 1-nitropropan-2-one | [2] |

Core Application: Chemoselective Reduction to Synthesize Key Intermediates

The primary utility of 1-nitro-2-propanone in pharmaceutical synthesis lies in the reduction of its functional groups. The challenge and opportunity reside in achieving chemoselectivity: reducing one group while leaving the other intact. This selective approach provides access to valuable intermediates like nitro alcohols or amino ketones, which can be further elaborated.

Logical Workflow for Selective Reductions

The choice of reducing agent and reaction conditions is paramount to directing the reaction towards the desired product. The following diagram illustrates the primary synthetic pathways accessible from 1-nitro-2-propanone through reduction.

Caption: Synthetic pathways from 1-nitro-2-propanone via selective reduction.

Causality in Reagent Selection

-

Ketone-Selective Reduction: To reduce the ketone while preserving the nitro group, mild hydride reagents are the preferred choice. Sodium borohydride (NaBH₄) is ideal for this transformation as it readily reduces aldehydes and ketones but is generally unreactive towards nitro groups under standard conditions. This selectivity allows for the clean synthesis of 1-nitro-2-propanol.[6]

-

Nitro-Selective Reduction: The reduction of a nitro group in the presence of a ketone is more challenging. Classic methods like iron in acidic media (e.g., Fe/HCl) can be effective.[7] The mechanism involves single electron transfer from the metal surface, which is selective for the highly electron-deficient nitro group. Catalytic transfer hydrogenation using reagents like ammonium formate with Pd/C can also be tuned for this purpose under specific conditions.[8] The resulting 1-amino-2-propanone is often unstable and used immediately in the next step.

-

Exhaustive Reduction: For the synthesis of 1-amino-2-propanol, a powerful reduction method that acts on both functional groups is required. Catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere is highly effective for the simultaneous reduction of both the ketone and the nitro group.[9][10][11] This method is a cornerstone of industrial amine synthesis due to its efficiency and clean byproducts.[12]

Protocol 1: Synthesis of (±)-1-Amino-2-propanol via Catalytic Hydrogenation

This protocol details the complete reduction of 1-nitro-2-propanone to produce racemic 1-amino-2-propanol, a valuable precursor for various pharmaceuticals and chiral ligands.[4]

Objective: To synthesize (±)-1-amino-2-propanol through the simultaneous reduction of the ketone and nitro functionalities of 1-nitro-2-propanone.

Materials:

-

1-Nitro-2-propanone (1.0 eq)

-

Methanol (or Ethanol), ACS Grade

-

10% Palladium on Carbon (Pd/C), 5 mol%

-

Hydrogen gas (H₂) source with balloon or hydrogenation apparatus

-

Celite®

-

Standard laboratory glassware for inert atmosphere reactions

Experimental Procedure:

-

Vessel Preparation: To a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (5 mol%). The flask is then sealed and purged with an inert gas (Nitrogen or Argon).

-

Solvent and Substrate Addition: Under a positive pressure of inert gas, carefully add methanol (approx. 10 mL per gram of substrate) via cannula or syringe. Add 1-nitro-2-propanone (1.0 eq) to the stirred suspension.

-

Hydrogenation Setup: The inert gas inlet is replaced with a hydrogen-filled balloon (or the flask is connected to a Parr hydrogenator). The system is evacuated and backfilled with hydrogen three times to ensure the atmosphere is saturated with H₂.

-

Reaction Execution: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (1 atm from a balloon is typically sufficient, though higher pressures can accelerate the reaction).

-

Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the disappearance of the starting material. The reaction is typically complete within 4-12 hours.

-

Expert Insight: Vigorous stirring is crucial in catalytic hydrogenation to ensure efficient mixing of the solid catalyst, liquid substrate solution, and gaseous hydrogen, maximizing the reaction rate.[9]

-

-

Work-up and Isolation: a. Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen. b. Dilute the reaction mixture with additional methanol and filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with methanol to ensure complete recovery of the product. c. The combined filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude 1-amino-2-propanol.

-

Purification: The crude product can be purified by vacuum distillation if necessary. The purity can be assessed by ¹H NMR and GC-MS.

Trustworthiness Check: The completion of the reaction is validated by the complete consumption of the starting material as observed by TLC/LC-MS. The identity and purity of the final product are confirmed through spectroscopic analysis (NMR, IR) and comparison with literature data.

Application in Heterocyclic Synthesis

The bifunctional nature of 1-nitro-2-propanone and its derivatives also makes it a valuable precursor in the synthesis of heterocyclic compounds. The nitro and carbonyl groups can participate in cyclization reactions to form rings containing nitrogen and oxygen.

For example, the reduction of the nitro group to an amine, followed by condensation with the ketone (or a derivative), can be a pathway to substituted pyrazines or other N-heterocycles. Furthermore, α-nitroketones can react with various reagents to form isoxazoles and other ring systems, highlighting their versatility beyond simple reduction pathways.[3][13][14]

Application in the Synthesis of Phenylpropanolamine Scaffolds

While direct synthesis routes are often preferred, the chemical principles demonstrated with 1-nitro-2-propanone are directly applicable to the synthesis of more complex pharmaceutical targets. For instance, the synthesis of phenylpropanolamines, a class of compounds that includes decongestants and CNS agents, often involves intermediates structurally related to 1-nitro-2-propanone derivatives.

A key transformation in this area is the reductive amination of a ketone. The synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from 1-hydroxy-1-phenyl-2-propanone using ammonia and a Raney nickel catalyst is a well-documented example of this strategy.[15] This highlights how the aminopropanol backbone, accessible from precursors like 1-nitro-2-propanone, is a critical component of these drug molecules.

Logical Workflow for Phenylpropanolamine Synthesis (Model)

This diagram illustrates a conceptual pathway for synthesizing an amino alcohol scaffold, a core component of many pharmaceuticals.

Caption: Reductive amination workflow for a phenylpropanolamine scaffold.

Conclusion